3-bromo-N-[(4-methylphenyl)carbamothioyl]benzamide
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Overview
Description
3-bromo-N-[(4-methylphenyl)carbamothioyl]benzamide is an organic compound with the molecular formula C15H13BrN2OS It is a derivative of benzamide, featuring a bromine atom at the third position of the benzene ring and a carbamothioyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[(4-methylphenyl)carbamothioyl]benzamide typically involves the following steps:
Bromination: The starting material, benzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the third position of the benzene ring.
Thioamide Formation: The brominated benzamide is then reacted with thiourea to form the carbamothioyl group. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Coupling Reaction: The final step involves coupling the intermediate with 4-methylphenyl isocyanate to form the desired product, this compound. This reaction is typically performed under reflux conditions in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[(4-methylphenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carbamothioyl group to a thiol or amine.
Substitution: The bromine atom in the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-bromo-N-[(4-methylphenyl)carbamothioyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-[(4-methylphenyl)carbamothioyl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The carbamothioyl group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially inhibiting their function or altering their activity. The bromine atom may also participate in halogen bonding interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-[(3-methylphenyl)carbamothioyl]benzamide
- 3-bromo-N-[(4-chlorophenyl)carbamothioyl]benzamide
- 3-bromo-N-[(4-methoxyphenyl)carbamothioyl]benzamide
Uniqueness
3-bromo-N-[(4-methylphenyl)carbamothioyl]benzamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, steric properties, and electronic distribution, potentially leading to different interactions with molecular targets compared to similar compounds.
Properties
IUPAC Name |
3-bromo-N-[(4-methylphenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2OS/c1-10-5-7-13(8-6-10)17-15(20)18-14(19)11-3-2-4-12(16)9-11/h2-9H,1H3,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJOVQOCBPGJPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80980972 |
Source
|
Record name | 3-Bromo-N-[(4-methylphenyl)carbamothioyl]benzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80980972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6391-70-4 |
Source
|
Record name | 3-Bromo-N-[(4-methylphenyl)carbamothioyl]benzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80980972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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